molecular formula C17H16N4 B11052646 5-Methyl-6-phenyl-2-(propylamino)pyridine-3,4-dicarbonitrile

5-Methyl-6-phenyl-2-(propylamino)pyridine-3,4-dicarbonitrile

Cat. No.: B11052646
M. Wt: 276.34 g/mol
InChI Key: MRWJRCRWDLNXHX-UHFFFAOYSA-N
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Description

5-Methyl-6-phenyl-2-(propylamino)pyridine-3,4-dicarbonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with methyl, phenyl, propylamino, and dicarbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-phenyl-2-(propylamino)pyridine-3,4-dicarbonitrile typically involves multi-step organic reactions

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and nitriles.

    Introduction of Substituents: The methyl and phenyl groups can be introduced via Friedel-Crafts alkylation and acylation reactions. The propylamino group is typically added through nucleophilic substitution reactions using propylamine.

    Addition of Dicarbonitrile Groups: The dicarbonitrile groups are introduced through a reaction with cyanogen bromide or similar reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propylamino groups, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can target the nitrile groups, converting them into amines or other reduced forms.

    Substitution: The aromatic ring and the nitrile groups can participate in various substitution reactions, including nucleophilic aromatic substitution and electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydride) are used under controlled conditions.

Major Products

    Oxidation: Oxidized derivatives such as imines or oxides.

    Reduction: Reduced forms like primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 5-Methyl-6-phenyl-2-(propylamino)pyridine-3,4-dicarbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules. It may also serve as a probe in biochemical assays.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 5-Methyl-6-phenyl-2-(propylamino)pyridine-3,4-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    2,6-Pyridinedicarbonitrile: A simpler analog without the methyl, phenyl, and propylamino groups.

    4-Phenyl-2,6-dimethylpyridine-3,5-dicarbonitrile: Similar structure but with different substitution patterns.

    2-(Propylamino)pyridine-3,4-dicarbonitrile: Lacks the methyl and phenyl groups.

Uniqueness

5-Methyl-6-phenyl-2-(propylamino)pyridine-3,4-dicarbonitrile is unique due to its combination of substituents, which confer specific electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C17H16N4

Molecular Weight

276.34 g/mol

IUPAC Name

5-methyl-6-phenyl-2-(propylamino)pyridine-3,4-dicarbonitrile

InChI

InChI=1S/C17H16N4/c1-3-9-20-17-15(11-19)14(10-18)12(2)16(21-17)13-7-5-4-6-8-13/h4-8H,3,9H2,1-2H3,(H,20,21)

InChI Key

MRWJRCRWDLNXHX-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C(=C(C(=N1)C2=CC=CC=C2)C)C#N)C#N

Origin of Product

United States

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